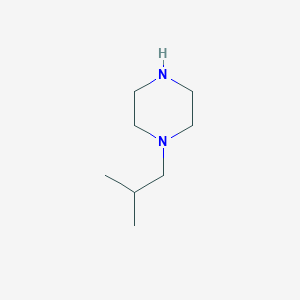

1-Isobutylpiperazine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUQNWZMQSLPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366010 | |

| Record name | 1-isobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5308-28-1 | |

| Record name | 1-isobutylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methylpropyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 1-isobutylpiperazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.

Chemical and Physical Properties

This compound, a derivative of piperazine, is a secondary amine with a distinct isobutyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature and commercial supplier data; the presented data represents a consolidation of available information.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈N₂ | --INVALID-LINK--[1][2] |

| Molecular Weight | 142.24 g/mol | --INVALID-LINK--[1][2] |

| CAS Number | 5308-28-1 | --INVALID-LINK--[1][2] |

| Appearance | Colorless to off-white solid-liquid mixture | --INVALID-LINK--[2] |

| Boiling Point | 65 °C at 10 mmHg | --INVALID-LINK--[2] |

| Density | 0.864 ± 0.06 g/cm³ (Predicted) | --INVALID-LINK--[2] |

| pKa (Predicted) | 9.27 ± 0.10 | --INVALID-LINK--[2] |

| Storage Temperature | 2-8°C (Protect from light) | --INVALID-LINK--[2] |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the two nitrogen atoms within the piperazine ring. The secondary amine is a nucleophilic center and can readily participate in a variety of chemical transformations. The tertiary amine, while less nucleophilic, contributes to the overall basicity of the molecule.

Basicity and Nucleophilicity

With a predicted pKa of 9.27, this compound is a moderately strong base.[2] The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This nucleophilicity is the basis for its utility in the synthesis of more complex molecules.

Common Reactions

This compound undergoes reactions typical of secondary amines, including:

-

N-Alkylation: The secondary amine can be further alkylated with alkyl halides or other alkylating agents to form quaternary ammonium salts or unsymmetrically disubstituted piperazines. To achieve mono-alkylation at the secondary amine, the use of a protecting group on the other nitrogen is a common strategy.[3]

-

N-Acylation: Reaction with acyl halides or anhydrides yields the corresponding N-acyl derivative. This reaction is often used to introduce a variety of functional groups onto the piperazine scaffold.

-

Reductive Amination: this compound can be synthesized via reductive amination of piperazine with isobutyraldehyde. Conversely, the secondary amine of this compound can participate in reductive amination reactions with other aldehydes or ketones.

-

Nucleophilic Aromatic Substitution (SNAr): The nucleophilic secondary amine can displace suitable leaving groups on electron-deficient aromatic rings.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established methods for the N-alkylation of piperazines.

Synthesis of this compound via Direct N-Alkylation

This protocol describes the direct alkylation of piperazine with an isobutyl halide. To favor mono-alkylation, a large excess of piperazine is used.

Materials:

-

Piperazine (anhydrous)

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

To a dried round-bottom flask, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Slowly add 1-bromo-2-methylpropane (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3][4]

Synthesis of this compound via Reductive Amination

This method involves the reaction of piperazine with isobutyraldehyde in the presence of a reducing agent.

Materials:

-

Piperazine

-

Isobutyraldehyde (2-methylpropanal)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

-

Dissolve piperazine (1.2 equivalents) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

-

Add isobutyraldehyde (1 equivalent) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a general workflow for the synthesis of this compound via N-alkylation, followed by purification.

Caption: Workflow for the synthesis and purification of this compound.

Representative Signaling Pathway for Piperazine Derivatives

While there is no specific information available on the biological targets or signaling pathways of this compound, the piperazine scaffold is a well-established privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets. Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[5][6][7] The following diagram illustrates a generalized GPCR signaling cascade that is often modulated by piperazine-containing drugs.

Caption: A generalized GPCR signaling pathway often targeted by piperazine derivatives.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

- 1. N-Isobutyl piperazine | 5308-28-1 [chemicalbook.com]

- 2. N-Isobutyl piperazine | 5308-28-1 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

1-Isobutylpiperazine CAS number and molecular structure

An In-depth Technical Guide to 1-Isobutylpiperazine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and general synthesis strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Molecular Structure

This compound, also known as N-isobutylpiperazine or 1-(2-methylpropyl)piperazine, is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 5308-28-1 [1][2][3]. The dihydrochloride salt of this compound has the CAS number 33174-08-2[4].

Molecular Formula : C₈H₁₈N₂[1]

Molecular Weight : 142.24 g/mol [1]

Structure : The molecule consists of a piperazine ring where one of the nitrogen atoms is substituted with an isobutyl group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to off-white solid-liquid mixture | [1][2][3] |

| Boiling Point | 65°C (at 10 mmHg) | [1][2] |

| Density | 0.864 ± 0.06 g/cm³ (Predicted) | [1][2] |

| pKa | 9.27 ± 0.10 (Predicted) | [1][2] |

| Storage Temperature | 2-8°C (protect from light) | [1][2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely used method for the preparation of monosubstituted piperazines involves the use of a protecting group.[5] An alternative, more recent approach allows for a one-pot synthesis without the need for a protecting group.[5]

General Experimental Protocol: One-Pot Synthesis of Monosubstituted Piperazines

This simplified procedure avoids the multi-step process of protection and deprotection, making it more efficient.[5]

Materials:

-

Piperazine

-

Piperazine dihydrochloride

-

Isobutyl halide (e.g., isobutyl bromide)

-

Solvent (e.g., methanol or acetic acid)

-

Heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin)

Procedure:

-

Formation of Piperazine Monohydrochloride: In a reaction vessel, dissolve free piperazine in methanol. Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ. If acetic acid is used as the solvent, piperazine monoacetate is formed directly by dissolving piperazine.[5]

-

Alkylation: Add the isobutyl halide to the reaction mixture.

-

Catalysis: Introduce the heterogeneous catalyst to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by techniques like TLC or GC-MS).

-

Work-up: After the reaction is complete, filter off the catalyst. The solvent is then removed under reduced pressure. The resulting residue can be purified by standard methods such as distillation or chromatography to yield this compound.

Caption: General workflow for the one-pot synthesis of a monosubstituted piperazine.

Pharmacological and Biological Activity

The provided search results did not contain specific information regarding the signaling pathways or detailed pharmacological activity of this compound. However, the piperazine moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiallergic, and antipsychotic drugs.[6] Derivatives of piperazine have been investigated for various activities, including hypnotic-sedative effects.[7] The parent compound, piperazine, has been shown to have effects on smooth, cardiac, and skeletal muscles.[8][9] Further research is required to elucidate the specific biological profile of this compound.

References

- 1. N-Isobutyl piperazine | 5308-28-1 [chemicalbook.com]

- 2. N-Isobutyl piperazine | 5308-28-1 [amp.chemicalbook.com]

- 3. N-Isobutyl piperazine | 5308-28-1 [m.chemicalbook.com]

- 4. This compound dihydrochloride | CAS 33174-08-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Pharmacological properties and SAR of new 1,4-disubstituted piperazine derivatives with hypnotic-sedative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Some pharmacological properties of piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Some pharmacological properties of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Isobutylpiperazine from Piperazine and Isobutyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isobutylpiperazine, a mono-alkylated piperazine derivative. The piperazine scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are integral to a wide range of therapeutic agents, including those with antimicrobial, antipsychotic, and anticancer properties.[1][2] This document details the synthetic strategies, experimental protocols, and potential biological relevance of this compound, with a focus on providing actionable data and methodologies for laboratory and drug development applications.

Synthetic Strategies for Mono-N-Alkylation of Piperazine

The primary challenge in the synthesis of this compound from piperazine and isobutyl bromide is achieving selective mono-alkylation. Due to the presence of two nucleophilic secondary amine groups in the piperazine ring, the reaction can readily proceed to form the di-substituted product, 1,4-diisobutylpiperazine. Several strategies can be employed to favor the formation of the desired mono-substituted product.

1. Direct Alkylation with Excess Piperazine: This is the most straightforward approach, relying on stoichiometry to control the reaction outcome. By using a large excess of piperazine relative to isobutyl bromide, the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule is significantly increased. This method is often preferred for its simplicity and cost-effectiveness, particularly in large-scale synthesis.

2. Use of a Protecting Group: A more controlled and often higher-yielding method involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine). The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective alkylation of the unprotected nitrogen. The protecting group can be subsequently removed under acidic conditions to yield the mono-alkylated piperazine. While this method offers excellent selectivity, it involves additional protection and deprotection steps, which can increase the overall synthesis time and cost.

3. In Situ Formation of a Piperazinium Salt: This strategy involves the in situ formation of a mono-protonated piperazine salt, typically by adding a controlled amount of a strong acid. The protonation of one nitrogen atom reduces its nucleophilicity, thereby disfavoring di-alkylation. This method provides a balance between the simplicity of direct alkylation and the selectivity of using a protecting group.

Experimental Protocols

The following protocols are adapted from general procedures for the N-alkylation of piperazine. While specific yields for the synthesis of this compound are not widely reported in the literature, these protocols provide a solid foundation for its synthesis.

Protocol 1: Direct Alkylation Using Excess Piperazine

Materials:

-

Piperazine (anhydrous)

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Acetonitrile (CH₃CN, anhydrous)

-

Dichloromethane (CH₂Cl₂, for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of piperazine (5.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Slowly add isobutyl bromide (1.0 equivalent) to the suspension at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Alkylation of N-Boc-Piperazine followed by Deprotection

Step 1: Synthesis of 1-Boc-4-isobutylpiperazine

Materials:

-

N-Boc-piperazine

-

Isobutyl bromide

-

Potassium carbonate (K₂CO₃, anhydrous)

-

Acetonitrile (CH₃CN, anhydrous)

-

Dichloromethane (CH₂Cl₂, for extraction)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Add isobutyl bromide (1.1 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-Boc-4-isobutylpiperazine, which can be purified by column chromatography.

Step 2: Deprotection of 1-Boc-4-isobutylpiperazine

Materials:

-

1-Boc-4-isobutylpiperazine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve 1-Boc-4-isobutylpiperazine in anhydrous dichloromethane.

-

Add trifluoroacetic acid (TFA) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following table summarizes the expected reagents and conditions for the synthesis of this compound. Note that yields are estimates based on similar reactions and will require experimental optimization.

| Parameter | Direct Alkylation (Excess Piperazine) | N-Boc-Piperazine Route |

| Piperazine Derivative | Piperazine | N-Boc-piperazine |

| Piperazine Equivalents | 5.0 | 1.0 |

| Isobutyl Bromide Equiv. | 1.0 | 1.1 |

| Base | K₂CO₃ | K₂CO₃ |

| Base Equivalents | 2.0 | 2.0 |

| Solvent | Acetonitrile | Acetonitrile |

| Temperature | 60-80 °C | Reflux |

| Key Steps | Single step alkylation | 1. Alkylation, 2. Deprotection |

| Estimated Yield | Moderate | High |

| Selectivity Control | Stoichiometric | Protecting Group |

Mandatory Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

General Experimental Workflow

Caption: General workflow for the synthesis and purification of this compound.

Illustrative Signaling Pathway for N-Alkyl Piperazines

Caption: Generalized GPCR signaling pathway potentially modulated by N-alkyl piperazines.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the provided protocols to achieve the best possible yields and purity for their specific applications. The versatility of the piperazine core continues to make its derivatives a rich area for exploration in drug discovery.

References

Spectroscopic Profile of 1-Isobutylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isobutylpiperazine (CAS No: 5308-28-1). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data, alongside expected Infrared (IR) absorption bands. The provided data is based on established spectroscopic principles and analysis of structurally similar compounds. Furthermore, detailed, generalized experimental protocols for obtaining such data are described.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1', H-1'' | 0.8 - 1.0 | Doublet | 6H |

| H-2' | 1.7 - 1.9 | Multiplet (Septet or Nonet) | 1H |

| H-3' | 2.0 - 2.2 | Doublet | 2H |

| H-2, H-6 | 2.3 - 2.5 | Triplet | 4H |

| H-3, H-5 | 2.7 - 2.9 | Triplet | 4H |

| N-H | 1.0 - 2.0 | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | 20 - 22 |

| C-2' | 27 - 29 |

| C-3' | 64 - 66 |

| C-2, C-6 | 54 - 56 |

| C-3, C-5 | 45 - 47 |

Table 3: Expected Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend (Alkyl groups) | 1370 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

| m/z | Proposed Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 99 | [M - C₃H₇]⁺ |

| 85 | [C₅H₁₁N]⁺ |

| 56 | [C₃H₆N]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Typically, 16-64 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean salt plates.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and subsequent analysis.

-

Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][6][7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 5. bitesizebio.com [bitesizebio.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Isobutylpiperazine and its Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-isobutylpiperazine and its salt forms. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information based on the known properties of piperazine and its derivatives, alongside established experimental protocols for their characterization. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of compounds containing the this compound moiety.

Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The isobutyl group attached to one of the nitrogen atoms increases the molecule's lipophilicity compared to the parent piperazine. The basic nature of the piperazine ring allows for the formation of various salts, which can significantly influence the compound's physicochemical properties, including solubility and stability.

A summary of the available and predicted physicochemical properties for this compound and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride | Source(s) |

| CAS Number | 5308-28-1 | 33174-08-2 | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂ | C₈H₂₀Cl₂N₂ | [1][3] |

| Molecular Weight ( g/mol ) | 142.24 | 214.16 | [1][3] |

| Appearance | Colorless to off-white solid-liquid mixture (Predicted) | White crystalline powder | [1][4] |

| Boiling Point (°C) | 65 (at 10 mmHg) | 184.9 (at 760 mmHg) | [1][3] |

| pKa (Predicted) | 9.27 ± 0.10 | Not Available | [1] |

| LogP (Predicted) | Not Available | Not Available | |

| Water Solubility | Freely Soluble (inferred) | Freely Soluble | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Piperazine itself is freely soluble in water, and this property is generally retained in its simple N-alkyl derivatives. Salt formation is a common strategy to enhance the aqueous solubility of basic compounds like this compound.

General Solubility Characteristics

Based on the properties of piperazine and other N-substituted derivatives, the following qualitative solubility profile for this compound and its salts can be inferred:

-

Aqueous Solubility: this compound is expected to be freely soluble in water. Its dihydrochloride salt is also highly soluble in water.[5] The solubility of piperazine salts is generally pH-dependent, with higher solubility at lower pH values where the molecule is protonated.

-

Organic Solvent Solubility: Piperazine and its derivatives are typically soluble in polar organic solvents such as methanol and ethanol and have limited solubility in non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound or its salts in a specific solvent at a controlled temperature.

Materials:

-

This compound or its salt

-

Selected solvent (e.g., water, phosphate buffer, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of the solid compound to a glass vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

-

Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

-

The solubility is then calculated and reported in units such as mg/mL or mol/L.

Table 3: Inferred Stability of this compound under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration | Inferred Outcome | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 80 °C | 24 hours | Likely Stable | Minimal degradation expected |

| Base Hydrolysis | 0.1 M NaOH | 80 °C | 24 hours | Likely Stable | Minimal degradation expected |

| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | Potential Degradation | N-oxides |

| Thermal (Solid) | Dry Heat | 105 °C | 48 hours | Likely Stable | Minimal degradation expected |

| Photolytic (Solid) | ICH Q1B | Ambient | - | Potential for minor degradation | Unspecified photo-products |

| Photolytic (Solution) | ICH Q1B | Ambient | - | Potential for degradation | Unspecified photo-products |

Note: The stability outcomes are inferred based on the general stability of piperazine derivatives and require experimental confirmation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound and its salts. While specific quantitative data is limited, the provided experimental protocols and inferred properties offer a strong starting point for researchers and drug development professionals. The shake-flask method for solubility and a comprehensive forced degradation study are essential for thoroughly characterizing this compound. The stability of this compound is expected to be robust under hydrolytic and thermal stress, with a higher potential for degradation under oxidative and photolytic conditions. The formation of a dihydrochloride salt is a viable strategy to enhance aqueous solubility and potentially improve overall stability. Further experimental investigation is necessary to establish a definitive solubility and stability profile for this compound and its various salt forms.

References

1-Isobutylpiperazine derivatives and analogs in medicinal chemistry

An In-depth Technical Guide to 1-Alkylpiperazine Derivatives and Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that allow for modulation of polarity and salt formation, contribute to favorable pharmacokinetic profiles.[2] While N-arylpiperazines have been extensively studied, N-alkylpiperazine derivatives, including the 1-isobutylpiperazine core, represent a significant class of compounds, primarily investigated for their activity on the central nervous system (CNS).[3][4] These derivatives have shown considerable potential as modulators of various neurotransmitter receptors, particularly dopamine and serotonin receptors, making them valuable leads in the development of treatments for a range of neurological and psychiatric disorders.[5][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 1-alkylpiperazine derivatives and their analogs, with a focus on their application in CNS drug discovery.

Synthesis of 1-Alkylpiperazine Derivatives

The synthesis of 1-alkylpiperazine derivatives is typically achieved through the N-alkylation of a piperazine ring. To control the reaction and avoid the formation of di-alkylated byproducts, a mono-protected piperazine, such as N-Boc-piperazine, is often employed.[7] The general synthetic strategies include nucleophilic substitution and reductive amination.[8]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using an Alkyl Halide

This protocol describes a general method for the synthesis of 1-alkylpiperazines from a mono-protected piperazine.

-

Materials:

-

N-Boc-piperazine

-

Alkyl bromide (e.g., isobutyl bromide) (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)[7]

-

Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[7]

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.[7]

-

Add anhydrous acetonitrile or DMF and stir the suspension.[7]

-

Slowly add the alkyl bromide to the reaction mixture at room temperature.[7]

-

The reaction mixture may be heated to improve the reaction rate, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The aqueous layer is extracted twice more with dichloromethane.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[7]

-

The crude N-Boc-1-alkylpiperazine is purified by column chromatography.

-

The Boc-protected intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as TFA or HCl to remove the Boc protecting group, yielding the desired 1-alkylpiperazine.[9]

-

Protocol 2: Reductive Amination

Reductive amination is another common method for synthesizing N-alkyl derivatives.[8]

-

Materials:

-

Piperazine (or a mono-protected derivative)

-

Aldehyde or ketone (e.g., isobutyraldehyde)

-

Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))[9]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

-

Procedure:

-

Dissolve the piperazine derivative in DCM or DCE.

-

Add the aldehyde or ketone and stir for a short period.

-

Add the reducing agent, NaBH(OAc)₃, portion-wise.[9]

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

General Synthesis Workflow

Caption: General workflow for the synthesis of 1-alkylpiperazines.

Structure-Activity Relationships (SAR) of 1-Alkylpiperazine Analogs

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents at the N1 and N4 positions. For CNS-active compounds, the N1 substituent often plays a crucial role in modulating receptor affinity and selectivity.

Dopamine Receptor Ligands

Many N-substituted piperazine derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications.[10][11]

-

N1-Substituent: While aryl groups are common, the introduction of smaller alkyl or aralkyl groups at the N1 position can influence selectivity. For instance, in a series of 1-aralkyl-4-benzylpiperazines, modifications to the aralkyl moiety significantly impacted affinity for sigma receptors, which are also relevant in CNS pharmacology.[12]

-

N4-Substituent: The N4 position is frequently substituted with a larger, often aromatic or heteroaromatic group, which is critical for high-affinity binding to the orthosteric pocket of dopamine receptors.[13]

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Piperazine Analogs for Dopamine Receptors

| Compound ID | N1-Substituent | N4-Substituent | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity | Reference |

| 1 | 2-Methoxyphenyl | 4-(4-Carboxamidobutyl) | 53 | 0.9 | 59 | [10] |

| 2 | 2,3-Dichlorophenyl | 4-(4-Carboxamidobutyl) | 40 | 0.3 | 133 | [10] |

| 3 | Benzyl | 4-Benzyl | - | - | - | [12] |

| 4 | Phenethyl | 4-Benzyl | - | - | - | [12] |

Note: Specific Ki values for compounds 3 and 4 were not provided in the abstract, but the study highlighted their activity as sigma ligands with some affinity for dopamine receptors.

Serotonin Receptor Ligands

The serotonin system is another primary target for piperazine-based CNS drugs, with many compounds showing affinity for various 5-HT receptor subtypes.[5][14]

-

N1-Substituent: Similar to dopamine receptor ligands, the N1-substituent can modulate affinity and selectivity for different 5-HT receptors. Arylpiperazines are well-established 5-HT receptor ligands.[15]

-

Linker and N4-Substituent: A flexible alkyl chain often links the piperazine core to another pharmacophoric group, and the length and nature of this linker, along with the N4-substituent, are critical for optimizing interactions with serotonin receptors.[5]

Table 2: In Vitro Binding Affinities (Ki, nM) of Representative Piperazine Analogs for Serotonin Receptors

| Compound ID | N1-Substituent | N4-Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |

| 5 | 2-Methoxyphenyl | 4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl | - | - | [10] |

| 6 | Naphth-1-yl | 2-((1,4-dioxoperhydropyrrolo[1,2-a]pyrazin-2-yl)methyl) | 4.1 | >1000 | [15] |

| 7 | Benzyl | 4-Benzyl | High Affinity | - | [12] |

Note: Compound 5 showed high affinity for 5-HT1A receptors.[10] Compound 7 was noted to have remarkable affinity for both sigma and 5-HT1A receptors.[12]

Signaling Pathways

1-Alkylpiperazine derivatives and their analogs often exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release.

Dopamine D2 Receptor Signaling Pathway

Caption: Simplified dopamine D2 receptor signaling cascade.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are also coupled to Gi/o proteins. Their activation by serotonin or an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway is crucial in the regulation of mood and anxiety.[14]

Serotonin 5-HT1A Receptor Signaling Pathway

Caption: Simplified serotonin 5-HT1A receptor signaling cascade.

Conclusion

While specific research on this compound derivatives is limited in the readily available scientific literature, the broader class of 1-alkylpiperazines and their analogs represents a fertile ground for the discovery of novel CNS-active agents. The synthetic accessibility of the piperazine core allows for extensive structural modifications to fine-tune pharmacological properties. Structure-activity relationship studies consistently highlight the importance of the N1 and N4 substituents in determining receptor affinity and selectivity, primarily for dopamine and serotonin receptors. The continued exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a variety of CNS disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Pharmaceutical Studies on Piperazine-based Compounds Targeting Serotonin Receptors and Serotonin Reuptake Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationships of a new model of arylpiperazines. 8. Computational simulation of ligand-receptor interaction of 5-HT(1A)R agonists with selectivity over alpha1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of N-Isobutylpiperazine Core Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-isobutylpiperazine core is a key structural motif in a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profile of molecules incorporating this core structure, with a focus on their interactions with key central nervous system (CNS) targets. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction to the N-Isobutylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous approved drugs. The N-isobutyl substitution on the piperazine core imparts specific physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule, as well as its binding affinity and selectivity for various biological targets. The isobutyl group, with its moderate lipophilicity and steric bulk, can play a crucial role in optimizing ligand-receptor interactions.

Compounds featuring the N-isobutylpiperazine core have been investigated for their activity at a range of receptors, including but not limited to serotonin, dopamine, and sigma receptors. Understanding the structure-activity relationships (SAR) of these derivatives is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various N-substituted piperazine derivatives, providing context for the potential pharmacological profile of compounds containing the N-isobutylpiperazine core. While specific data for N-isobutylpiperazine analogs is limited in the public domain, the data for structurally related compounds offer valuable insights into potential target engagement and potency.

Table 1: Receptor Binding Affinities (Ki) of Piperazine Derivatives

| Compound ID/Reference | N-Substituent | Target Receptor | Ki (nM) | Reference |

| Arylpiperazine Analogs | ||||

| Compound 8 | 3-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl | 5-HT1A | 2.0 | [1] |

| D2 | 90.6 | [1] | ||

| Compound 15 | 3-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl | 5-HT1A | 1.4 | [1] |

| D2 | 119.3 | [1] | ||

| Compound 12a | Arylalkyl | 5-HT1A | 41.5 | [2] |

| 5-HT2A | 315 | [2] | ||

| 5-HT7 | 42.5 | [2] | ||

| D2 | 300 | [2] | ||

| Compound 9b | Arylalkyl | 5-HT1A | 23.9 | [2] |

| 5-HT2A | 39.4 | [2] | ||

| 5-HT7 | 45.0 | [2] | ||

| Sigma Receptor Ligands | ||||

| Compound 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | [3] |

| Compound 14 | 3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl | σ1 | 71 | [4] |

| σ2 | 5.3 | [4] | ||

| Compound 13 | 1-benzylpiperazine analog of 14 | 5-HT1A | 3.6 | [4] |

| σ (non-selective) | 7.0 | [4] | ||

| Dopamine Receptor Ligands | ||||

| Compound 7i | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide | D2 | 72.3 | [5] |

| D3 | 3.52 | [5] | ||

| Compound 6a | N-phenylpiperazine analog | D3 | ~500-fold selective over D2 | [6] |

Table 2: Functional Activity (IC50/EC50) of Piperazine Derivatives

| Compound ID/Reference | N-Substituent | Assay Type | Target/Pathway | IC50/EC50 (nM) | Reference |

| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE Inhibition | Acetylcholinesterase | 0.56 (IC50) | [7] |

| Pitolisant | - | Calcium Flux | σ1 Receptor | 402 (EC50) | [8] |

Structure-Activity Relationships (SAR)

The pharmacological profile of N-substituted piperazines is significantly influenced by the nature of the substituent on the second nitrogen atom, as well as substitutions on the piperazine ring itself.

-

N-Arylpiperazines: This class of compounds has been extensively studied, particularly for their interactions with serotonin and dopamine receptors. The nature and substitution pattern of the aryl group are critical determinants of receptor affinity and selectivity. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A receptor ligands.

-

N-Alkylpiperazines: The length and branching of the alkyl chain can influence receptor binding. Longer alkyl chains can increase affinity for certain receptors up to an optimal length, after which affinity may decrease.

-

N-Benzylpiperazines: The benzyl group is another common substituent. Modifications to the phenyl ring of the benzyl group can modulate receptor affinity and selectivity. For example, a 4-chlorobenzyl moiety is found in compounds with affinity for dopamine and sigma receptors.[9]

For N-isobutylpiperazine core structures, the isobutyl group provides a combination of moderate lipophilicity and steric bulk. This can be advantageous for achieving a balance of good oral bioavailability and favorable interactions within the binding pockets of target receptors. The branched nature of the isobutyl group may also confer a degree of selectivity for certain receptor subtypes compared to linear alkyl chains.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-isobutylpiperazine derivatives.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

-

HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or Sigma-1 receptor).

-

Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-(+)-Pentazocine for σ1).

-

Non-specific binding control (a known high-affinity ligand for the target receptor, e.g., Haloperidol for D2).

-

Test compounds (N-isobutylpiperazine derivatives).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293 cells expressing the target receptor.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer.

-

50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding).

-

50 µL of non-specific binding control (e.g., 10 µM Haloperidol) for determining non-specific binding.

-

50 µL of radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

-

-

Counting and Data Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays for GPCR Activation

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

Materials:

-

HEK293 cells expressing the Gs or Gi-coupled receptor of interest.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor™-based).

-

Test compounds (N-isobutylpiperazine derivatives).

-

Forskolin (for Gi-coupled receptor assays).

-

Agonist (for antagonist mode).

-

Cell culture medium and appropriate plates (e.g., white, opaque 96-well plates for luminescence assays).

-

Plate reader capable of detecting the assay signal (e.g., luminometer or HTRF-compatible reader).

Procedure (General for a Luminescence-based Assay):

-

Cell Preparation:

-

Seed cells into the appropriate assay plate and incubate overnight.

-

-

Assay Execution (Agonist Mode for Gs):

-

Remove culture medium and add assay buffer containing the test compound at various concentrations.

-

Incubate for a specified time at room temperature.

-

Add detection reagents according to the kit manufacturer's instructions.

-

Incubate to allow for signal development.

-

-

Assay Execution (Agonist Mode for Gi):

-

Pre-treat cells with the test compound.

-

Add forskolin to stimulate cAMP production, along with the test compound.

-

Incubate and then add detection reagents.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence signal using a plate reader.

-

Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

-

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

Materials:

-

HEK293 cells expressing the Gq-coupled receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

-

Probenecid (to prevent dye leakage).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compounds (N-isobutylpiperazine derivatives).

-

Fluorescent plate reader with kinetic reading capabilities.

Procedure:

-

Cell Preparation and Dye Loading:

-

Seed cells into a black, clear-bottom 96-well plate and incubate overnight.

-

Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid.

-

Incubate in the dark at 37°C for a specified time (e.g., 60 minutes).

-

-

Assay Execution:

-

Place the plate in the fluorescent plate reader.

-

Add the test compound at various concentrations.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Generate dose-response curves and calculate EC50 values.

-

Signaling Pathways

N-isobutylpiperazine derivatives are likely to interact with G-protein coupled receptors (GPCRs), which are major drug targets. The specific signaling pathway activated depends on the G-protein subtype (Gαs, Gαi, Gαq) to which the receptor couples.

Dopamine D2 Receptor Signaling (Gi-coupled)

Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Serotonin 5-HT1A Receptor Signaling (Gi-coupled)

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein, not a GPCR. Upon ligand binding, it can translocate from the endoplasmic reticulum to other parts of the cell to modulate the activity of various ion channels and signaling proteins.

Conclusion

The N-isobutylpiperazine core represents a promising scaffold for the development of novel CNS-active agents. While specific pharmacological data for this particular core is still emerging, the broader understanding of piperazine derivatives provides a strong foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide offer a practical framework for the characterization of new N-isobutylpiperazine-containing compounds. Further investigation into the synthesis and pharmacological evaluation of a focused library of N-isobutylpiperazine derivatives is warranted to fully elucidate the therapeutic potential of this chemical class.

References

- 1. mdpi.com [mdpi.com]

- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New sigma and 5-HT1A receptor ligands: omega-(tetralin-1-yl)-n-alkylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. researchgate.net [researchgate.net]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Arylpiperazine and Benzylpiperazine Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylpiperazine and benzylpiperazine derivatives represent a versatile class of pharmacologically active compounds that have been the subject of extensive research and development. The core piperazine scaffold, a six-membered ring containing two nitrogen atoms at positions 1 and 4, serves as a privileged structure in medicinal chemistry. Substitution at the N1 and N4 positions gives rise to a diverse range of compounds with a wide spectrum of biological activities. This guide focuses on the mechanism of action of arylpiperazine and benzylpiperazine compounds, with a particular emphasis on their interactions with dopaminergic, serotonergic, and sigma receptors, which are key targets for therapeutic intervention in a variety of central nervous system (CNS) disorders. While the initial focus of this guide was on 1-isobutylpiperazine containing compounds, the broader classes of arylpiperazines and benzylpiperazines provide a more comprehensive understanding of the structure-activity relationships and mechanisms of action.

Core Mechanism of Action at Key CNS Receptors

The pharmacological effects of arylpiperazine and benzylpiperazine compounds are primarily mediated through their interaction with a range of neurotransmitter receptors and transporters in the CNS. The specific substitutions on the aromatic ring and the piperazine nitrogen atoms dictate the affinity and selectivity of these compounds for their molecular targets.

Dopamine Receptors

Arylpiperazine derivatives, in particular, are well-known for their interaction with dopamine receptors, especially the D2 and D3 subtypes.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognition. Many antipsychotic drugs are antagonists or partial agonists at D2 receptors.

Serotonin Receptors

The serotonergic system is another primary target for arylpiperazine compounds. They exhibit a wide range of affinities for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[1][3] Their activity at these receptors contributes to their potential antidepressant, anxiolytic, and antipsychotic effects. For instance, many anxiolytics and antidepressants act as agonists or partial agonists at 5-HT1A receptors.

Sigma Receptors

Benzylpiperazine and some arylpiperazine derivatives have been shown to possess significant affinity for sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes.[4][5] Sigma receptors are unique intracellular proteins, with the σ1 receptor being a chaperone protein at the endoplasmic reticulum-mitochondria interface. Ligands of sigma receptors are being investigated for their potential in treating a range of conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki values) of a selection of representative arylpiperazine and benzylpiperazine derivatives for key dopamine, serotonin, and sigma receptors. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

Table 1: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives for Dopamine and Serotonin Receptors

| Compound | D2 | D3 | 5-HT1A | 5-HT2A | Reference |

| Aripiprazole | 0.74 (D2L) | - | Partial Agonist | Antagonist/Weak Partial Agonist | [6] |

| Compound 12a | 300 | - | 41.5 | 315 | [1][7][8] |

| Compound 9b | - | - | 23.9 | 39.4 | [1][7][8] |

| NGB 2904 | 112 (hD2L) | 2.0 (hD3) | - | - | [2] |

| Compound 29 | 93.3 (hD2L) | 0.7 (hD3) | - | - | [2] |

| Compound 11 | High Affinity | - | High Affinity | High Affinity | [9] |

Table 2: Binding Affinities (Ki, nM) of Representative Benzylpiperazine and Related Derivatives for Sigma Receptors

| Compound | σ1 | σ2 | Reference |

| Compound 1 | 3.2 | - | |

| Compound 3 | 8.9 | - | |

| Haloperidol (Reference) | 2.6 | - | |

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 | 91.8 | [5] |

| Compound 11 | 4.41 | 67.9 | [4] |

| Compound 15 | 1.6 | - |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of arylpiperazine and benzylpiperazine compounds.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using membranes from cells expressing the receptor and [3H]-Spiperone as the radioligand.

Materials:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Determinant: 10 µM Haloperidol or (+)-Butaclamol.

-

Test Compounds: Arylpiperazine derivatives dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer.

-

50 µL of test compound at various concentrations (typically 10-11 to 10-5 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM Haloperidol.

-

50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).

-

50 µL of membrane preparation.

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle shaking.

-

Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Activation

This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

Materials:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.

-

Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

GDP: Guanosine 5'-diphosphate.

-

Test Compounds: Arylpiperazine derivatives.

-

Non-specific Binding Determinant: 10 µM unlabeled GTPγS.

-

Other materials are similar to the radioligand binding assay.

Procedure:

-

Membrane Preparation: Prepare membranes as described above.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer containing GDP (final concentration 10-30 µM).

-

50 µL of test compound at various concentrations. For basal binding, add assay buffer.

-

50 µL of membrane preparation (5-10 µg protein).

-

-

Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

-

Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

-

Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Filtration and Quantification: Terminate the assay and quantify radioactivity as described for the radioligand binding assay.

-

Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curves.

cAMP Accumulation Assay for Dopamine D2 Receptor Function

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled D2 receptor.

Materials:

-

Cells: CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.

-

Forskolin: An activator of adenylyl cyclase.

-

IBMX: A phosphodiesterase inhibitor.

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen based).

-

Test Compounds: Arylpiperazine derivatives.

-

Cell culture reagents and plates.

Procedure:

-

Cell Culture: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Compound Treatment: Add the test compounds (arylpiperazine derivatives) at various concentrations to the cells and incubate for 10-15 minutes.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of the test compounds on forskolin-stimulated cAMP production is measured. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the forskolin response).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the dopamine D2, serotonin 5-HT1A, and sigma-1 receptors.

References

- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

1-Isobutylpiperazine as a Synthon: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutylpiperazine is a versatile monosubstituted piperazine derivative that has emerged as a valuable synthon in medicinal chemistry and drug development. Its unique structural features, combining a basic piperazine ring with a lipophilic isobutyl group, make it a crucial building block for creating a diverse range of biologically active molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, where it often contributes to improved pharmacokinetic properties such as aqueous solubility and oral bioavailability. The isobutyl group can modulate lipophilicity and steric interactions, influencing the compound's binding affinity and selectivity for its biological target. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound as a key intermediate in the development of novel therapeutics.

Historical Context: The Rise of Piperazine Derivatives in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of piperazine and its derivatives in medicine. Initially introduced in the early 20th century as an anthelmintic agent to treat parasitic worm infections, the therapeutic potential of the piperazine scaffold quickly expanded.[1] Over the decades, medicinal chemists have successfully incorporated the piperazine ring into a wide array of drugs targeting various receptors and enzymes.[2]